molecular formula C4H4N2O2S B084152 5-Mercaptouracil CAS No. 14020-53-2

5-Mercaptouracil

Cat. No. B084152
CAS RN: 14020-53-2
M. Wt: 144.15 g/mol
InChI Key: MIHCRNZMESVPJI-UHFFFAOYSA-N
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Description

5-Mercaptouracil and 5-mercaptodeoxyuridine are structural analogs of thymine and thymidine, respectively . They are effective growth inhibitors in various biological systems and are under study as potential antineoplastic and antiviral agents .


Synthesis Analysis

5-Mercaptouracil and its 2’-deoxyriboside were synthesized both enzymatically and chemically . They were found to be extremely unstable in aqueous solutions as they undergo rapid autoxidation to the corresponding disulfides .


Molecular Structure Analysis

The molecular structure of 5-Mercaptouracil was determined by X-Ray diffraction methods . The conformation of the disulfide linkage is described by two torsion angles, one (78°) describing the twist about the S–S bond, and the other (83°) relating the orientation of the S–S bond .


Chemical Reactions Analysis

5-Mercaptouracil and 5-mercaptodeoxyuridine undergo rapid autoxidation in aqueous solution . This property has presented a major problem in their preparation and biological testing .


Physical And Chemical Properties Analysis

5-Mercaptouracil and 5-mercaptodeoxyuridine have very low pKa’s, and their anionic forms show characteristic absorption maxima in the 330-mp region . They were found to be extremely unstable in aqueous solutions .

Scientific Research Applications

  • Antitumor Activity : 5-Mercaptouracil has been studied for its antitumor properties. It was found to inhibit the growth of certain mouse tumors at doses lower than the maximum tolerated dose (Bardos, Segaloff, & Ambrus, 1959).

  • Chemical Instability and Spectrophotometric Studies : This compound and its derivatives, such as 5-mercaptodeoxyuridine, are under investigation as potential antineoplastic and antiviral agents. They are known to be unstable in aqueous solutions, undergoing rapid autoxidation (Bardos & Kalman, 1966).

  • Metabolism in Insects : 5-Mercaptouracil has been studied for its metabolism in insects, where it undergoes S-glucosylation. This study contributes to understanding its metabolic pathways in biological systems (Gessner & Acara, 1968).

  • Enzymatic Synthesis and Microbiological Activity : The enzymatic synthesis of 5-mercaptodeoxyuridine from 5-mercaptouracil and its biological activity in various microbiological systems have been explored. This includes its role in inhibiting thymidylate synthetase, an enzyme important in DNA synthesis (Baranski, Bardos, Bloch, & Kalman, 1969).

  • X-Ray Structure Analysis : The crystal and molecular structure of the disulfide from 1-methyl-5-mercaptouracil has been determined using X-ray diffraction methods, providing insights into its chemical structure (Shefter, 1970).

  • Synthesis of Derivatives : Research on the synthesis of derivatives like 5-Methylmercaptouracil has been conducted. The reaction mechanisms and by-products of these processes have been studied, contributing to the understanding of its chemical properties (Anzai & Suzuki, 1966).

  • Effects of Ultraviolet Radiation : Studies have been conducted on the effects of ultraviolet radiation on derivatives of uracil, including 5-mercaptouracil. These studies help in understanding the chemical changes that occur under such conditions (Wait, Sirota, & Corelli, 1978).

Safety And Hazards

While specific safety and hazards related to 5-Mercaptouracil are not mentioned in the retrieved papers, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards and physical hazards .

Future Directions

The continuing interest in the biological activities and possible chemotherapeutic applications of these compounds has led to careful studies to determine their correct spectra and dissociation constants, and to establish the conditions of their stability to autoxidation . These studies were greatly aided by two recent developments, i.e., the availability of Cleland’s reagent (5), dithiothreitol (DTT), and the excellent method of Klotz and Carver (6) for the determination of sulfhydryl groups .

properties

IUPAC Name

5-sulfanyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHCRNZMESVPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161259
Record name 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercaptouracil

CAS RN

14020-53-2
Record name 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mercaptouracil
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
TI Kalman, TJ Bardos - Journal of the American Chemical Society, 1967 - ACS Publications
5-Mercaptouracil (I) and its Ni deoxyribosides (III) undergo rapid autoxidation in aqueous solutions to the corresponding disulfides. This reaction was found to be dependent on the …
Number of citations: 25 pubs.acs.org
TJ Bardos, TI Kalman - Journal of Pharmaceutical Sciences, 1966 - Wiley Online Library
5‐Mercaptouracil (1) and 5‐mercaptodeoxyuridine (II), structural analogs of thymine and thymidine, respectively, are effective growth inhibitors in various biological systems and under …
Number of citations: 28 onlinelibrary.wiley.com
FJ Dinan, J Chodkowski, JP Barren… - The Journal of …, 1982 - ACS Publications
… The tendency for 5-mercaptouracil to undergo facile autoxidation to form the corresponding disulfide in basic solution has been reported.3 Occurrence of this dimerization would prevent …
Number of citations: 9 pubs.acs.org
E Shefter - Journal of the Chemical Society B: Physical Organic, 1970 - pubs.rsc.org
… , 5-mercaptouracil is able to inhibit the growth of various micro-organisms by influencing the enzyme thymidylate synthetase.l 5Mercaptouracil … properties of 5-mercaptouracil disulphide …
Number of citations: 21 pubs.rsc.org
MP Kotick, TI Kalman, TJ Bardos - Journal of Medicinal Chemistry, 1970 - ACS Publications
… Conversion of S-acetyl-5-mercaptouracil (III) to MU in the presence of thiols. Ill, 10-4 M, was … S-Butyryl-5-mercaptouracil (IV).—A solution of MU (2.88 g, 0.020 mole) and (PrC0)20 (3.15 …
Number of citations: 4 pubs.acs.org
GL Szekeres, TJ Bardos - Journal of Medicinal Chemistry, 1970 - ACS Publications
… identical with an authentic sample of S-acetyl-5-mercaptouracil by mp (251-252), mixture melting point, and ir spectrum. Recovery of unreacted pyrimidine varied between 30-50% …
Number of citations: 18 pubs.acs.org
L Szabo, TI Kalman, TJ Bardos - The Journal of Organic …, 1970 - ACS Publications
… attack of another SD~ anion, with inversion of configuration at C-5, to give 8 and 9, respectively, trans elimination of a molecule of D2S from 8 would give the 5-mercaptouracil derivative …
Number of citations: 43 pubs.acs.org
TJ Bardos, A SEGALOFF, JL AMBRUS - Nature, 1959 - nature.com
5-MERCAPTOURACIL, a structural analogue of thymine, was synthesized several years ago 1,2 . This compound (and its disulphide) inhibited the growth of Lactobacillus leichmannii at …
Number of citations: 13 www.nature.com
TJ Bardos, RR Herr, T Enkoji - Journal of the American Chemical …, 1955 - ACS Publications
… The disulfide VII of 5-mercaptouracil is obtained as a secondary … 5-Mercaptouracil (VI) can be obtained from the isothiouronium … prolonged exposure of 5-mercaptouracil to air in boiling …
Number of citations: 24 pubs.acs.org
AW JOHNSON, ED JERVEY - Archives of Ophthalmology, 1964 - jamanetwork.com
… noted above) it was felt that pyrimidines that had not been tested, eg, 5-mercaptouracil … man of the StanfordResearch Institute ; the 5mercaptouracil through the courtesy of Dr. C. W. …
Number of citations: 9 jamanetwork.com

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